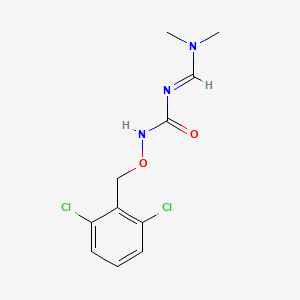

(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide, also known as DCFH-DA, is a fluorescent probe commonly used in scientific research. It is a derivative of 2',7'-dichlorofluorescin (DCF), which is a non-fluorescent compound. DCFH-DA is widely used to detect reactive oxygen species (ROS) in living cells and has a broad range of applications in various fields of research.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

N-Heterocyclic Carbene Formation

A study by Hudnall and Bielawski (2009) highlights the formation of an N-heterocyclic carbene (NHC) through treatment with dimethylmalonyl dichloride and subsequent processes. This NHC displays unique properties, such as the ability to insert into a C-H bond and reversibly fix carbon monoxide, signifying its potential in organic synthesis and coordination chemistry (Hudnall & Bielawski, 2009).

Use in Organic Synthesis

Le Bras and Muzart (2018) reviewed the uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as reagents, highlighting their role in delivering atoms for the synthesis of various compounds under different conditions. This underscores the versatility of compounds like (E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide in synthetic chemistry (Le Bras & Muzart, 2018).

Development of Novel Ligands

Research by Oladipo, Omondi, and Mocktar (2019) involved the synthesis of N,N'-diarylformamidine dithiocarbamate ligands, demonstrating the use of formamidine compounds in the development of ligands with potential antimicrobial and antioxidant properties (Oladipo, Omondi, & Mocktar, 2019).

Catalysis and Reaction Mechanisms

Organocatalysis

Ahmad, Braddock, Cansell, and Hermitage (2007) discovered that compounds like dimethylformamide can act as catalysts for bromolactonisation and bromoacetoxylation of alkenes, highlighting the potential of similar compounds in catalytic processes (Ahmad et al., 2007).

Cyanation of Heteroarenes

Ding and Jiao (2011) described the use of N,N-dimethylformamide for the direct cyanation of indoles and benzofurans, showcasing the utility of formamidine compounds in facilitating complex organic transformations (Ding & Jiao, 2011).

Biological Evaluation and Pharmaceutical Research

Anticonvulsant Agents

Yogeeswari, Sriram, and colleagues (2005) investigated N4-(2,6-dimethylphenyl) semicarbazones, related to formamidine derivatives, as potential anticonvulsant agents, indicating the relevance of formamidine compounds in medicinal chemistry (Yogeeswari et al., 2005).

5-HT₆ Receptor Antagonists

A study by Yoo, Hayat, Rhim, and Park Choo (2012) synthesized formimidamides as potent 5-HT₆ receptor antagonists, highlighting the application of formamidine derivatives in the development of new drugs (Yoo et al., 2012).

Biochemical Applications

Liu, Lee, and Chan (1977) reported the preparation of N,N,N',N'-tetramethylphosphorodiamidates, intermediates in alcohol deoxygenation, demonstrating the use of N,N-dimethylformamide in biochemical applications (Liu, Lee, & Chan, 1977).

Propiedades

IUPAC Name |

(3E)-1-[(2,6-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,15,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWOGGMELBZFAU-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)NOCC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)NOCC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)

![Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate](/img/structure/B2452799.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)

![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)

![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)